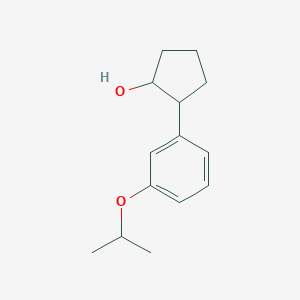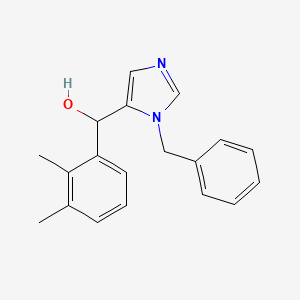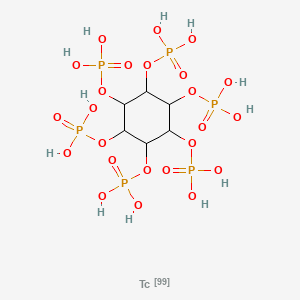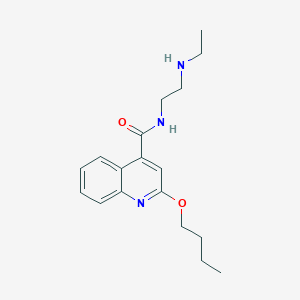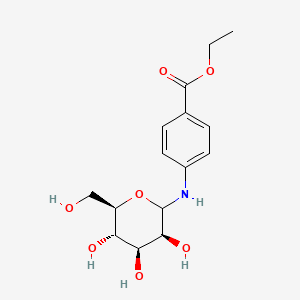
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester; Ethyl p-Aminobenzoate-N-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl p-Aminobenzoate-N-D-mannose can be synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the glycosylation of the resulting ethyl p-aminobenzoate with D-mannose. The esterification reaction typically involves refluxing p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The glycosylation step can be achieved using a glycosyl donor, such as D-mannose, under acidic or basic conditions .
Industrial Production Methods
Industrial production of ethyl p-aminobenzoate involves the reduction of ethyl p-nitrobenzoate using various reducing agents, such as ammonium sulfide, tin and alcoholic hydrochloric acid, or catalytic hydrogenation with platinum oxide . The glycosylation step can be scaled up using automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl p-Aminobenzoate-N-D-mannose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ammonium sulfide, tin and alcoholic hydrochloric acid, or platinum oxide are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl p-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl p-Aminobenzoate-N-D-mannose has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl p-aminobenzoate-N-D-mannose involves its interaction with molecular targets and pathways. The D-mannose moiety can inhibit bacterial adhesion by mimicking the urothelial barrier function, thereby preventing bacterial colonization and infection . The ethyl p-aminobenzoate moiety acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals .
Comparison with Similar Compounds
Ethyl p-Aminobenzoate-N-D-mannose can be compared with other similar compounds, such as:
Benzocaine: Ethyl p-aminobenzoate, used as a local anesthetic.
D-Mannose: A simple sugar used to prevent urinary tract infections by inhibiting bacterial adhesion.
Lidocaine: Another local anesthetic with a different chemical structure but similar function.
Ethyl p-Aminobenzoate-N-D-mannose is unique due to its combined properties of inhibiting bacterial adhesion and providing local anesthesia, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10-,11-,12+,13+,14?/m1/s1 |
InChI Key |
FREAPVFREJJKCA-JABUTEAWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


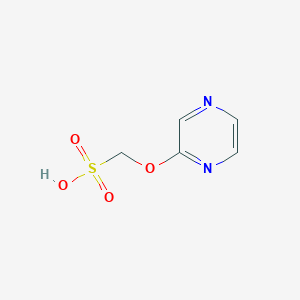
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)
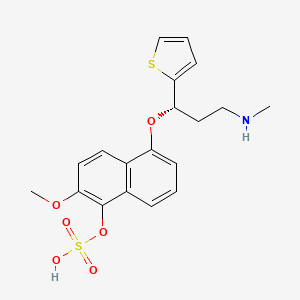
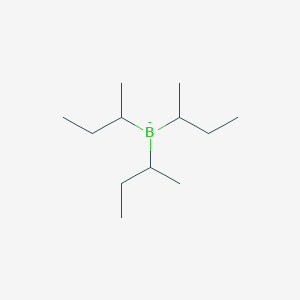
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
